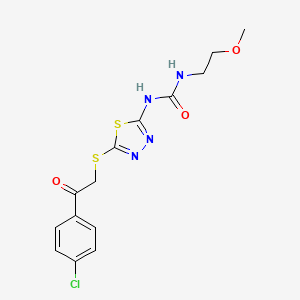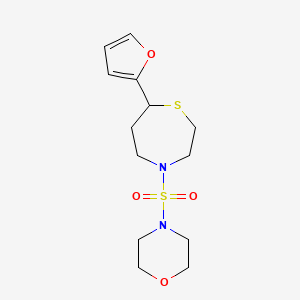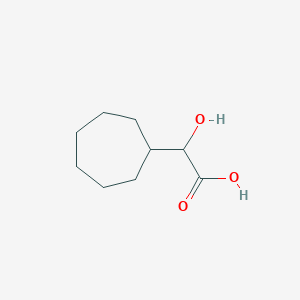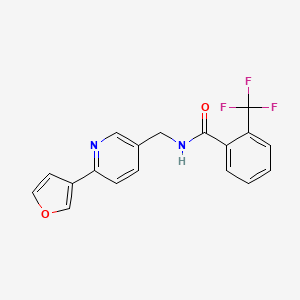![molecular formula C14H17NO B2874443 N-[1-(2-Phenylethyl)cyclopropyl]prop-2-enamide CAS No. 2411250-24-1](/img/structure/B2874443.png)
N-[1-(2-Phenylethyl)cyclopropyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-Phenylethyl)cyclopropyl]prop-2-enamide, commonly known as NPP or Nandrolone Phenylpropionate, is a synthetic anabolic-androgenic steroid that is used for scientific research purposes. It is a modification of the hormone testosterone and is known for its anabolic properties, which make it useful for muscle growth and repair.
Mecanismo De Acción
NPP works by binding to androgen receptors in the body, which then activates a series of cellular processes that promote muscle growth and repair. It also increases protein synthesis and nitrogen retention in muscle tissue, which leads to increased muscle mass and strength.
Biochemical and Physiological Effects
The biochemical and physiological effects of NPP include an increase in muscle mass and strength, improved bone density, and increased red blood cell production. It can also lead to an increase in appetite and a decrease in body fat. However, it is important to note that these effects are dose-dependent and can vary depending on the individual.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using NPP in lab experiments include its ability to promote muscle growth and repair, as well as its potential therapeutic uses in conditions such as osteoporosis and muscle wasting. However, there are also limitations to its use, including the potential for adverse effects on liver function and the cardiovascular system. Additionally, the use of NPP in lab experiments is subject to strict regulations and must be carried out under controlled conditions.
Direcciones Futuras
There are several future directions for research on NPP, including the development of new synthetic analogs with improved anabolic properties and fewer side effects. Additionally, further research is needed to fully understand the long-term effects of NPP on the body, particularly in terms of its impact on liver function and the cardiovascular system. Finally, research is needed to explore the potential therapeutic uses of NPP in conditions such as osteoporosis and muscle wasting, as well as its potential as a performance-enhancing drug.
Conclusion
In conclusion, N-[1-(2-Phenylethyl)cyclopropyl]prop-2-enamide, or NPP, is a synthetic anabolic-androgenic steroid that is used for scientific research purposes. It is primarily used to study the effects of anabolic steroids on muscle growth and repair, as well as their potential therapeutic uses in conditions such as osteoporosis and muscle wasting. NPP works by binding to androgen receptors in the body, which then activates a series of cellular processes that promote muscle growth and repair. While there are advantages to using NPP in lab experiments, there are also limitations and potential risks that must be considered. Future research is needed to fully understand the effects of NPP on the body and to explore its potential therapeutic uses.
Métodos De Síntesis
The synthesis of NPP involves the esterification of the phenylpropionate group to the 17-beta hydroxyl group of testosterone. This process is carried out by reacting testosterone with phenylpropionic acid and anhydrous benzene in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using chromatography techniques to obtain pure NPP.
Aplicaciones Científicas De Investigación
NPP is primarily used for scientific research purposes, particularly in the field of sports medicine. It is used to study the effects of anabolic steroids on muscle growth and repair, as well as their potential therapeutic uses in conditions such as osteoporosis and muscle wasting. NPP has also been used to study the effects of anabolic steroids on the cardiovascular system and liver function.
Propiedades
IUPAC Name |
N-[1-(2-phenylethyl)cyclopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-13(16)15-14(10-11-14)9-8-12-6-4-3-5-7-12/h2-7H,1,8-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLIHJYPWXRQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CC1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-chloro-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2874360.png)


![2-(4-ethoxyphenyl)-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2874365.png)
![N-[1-(4-fluorophenyl)ethyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2874366.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2874368.png)
![5-{3-[(4-Butylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2874370.png)
![2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine](/img/structure/B2874373.png)

![2-bromo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2874377.png)

![4-Cyclopropyl-5-fluoro-6-[4-(4-pyrazol-1-ylphenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2874382.png)
![[(1S,2S,4S,8S,11S,12R,13S,16S,17S,19R,20S)-17-Acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate](/img/structure/B2874383.png)